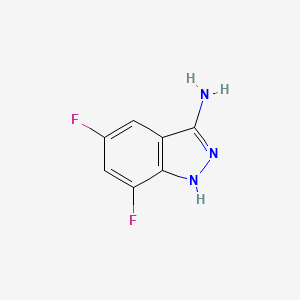
4-Isopropyl-1H-inden-6-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Isopropyl-1H-inden-6-ol is an organic compound belonging to the indene family It is characterized by an indene core structure with an isopropyl group at the 4-position and a hydroxyl group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Isopropyl-1H-inden-6-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, starting from 4-isopropylbenzaldehyde, a series of reactions including aldol condensation, cyclization, and subsequent reduction can yield the desired compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products. The process may also include purification steps such as distillation or recrystallization to obtain the final product.
化学反応の分析
Types of Reactions
4-Isopropyl-1H-inden-6-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the hydroxyl group or alter the isopropyl group.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the indene core or the isopropyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-isopropyl-1H-inden-6-one.
Reduction: Formation of 4-isopropyl-1H-indene.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
4-Isopropyl-1H-inden-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Isopropyl-1H-inden-6-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the indene core can participate in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects such as enzyme inhibition or receptor activation.
類似化合物との比較
Similar Compounds
4-Isopropyl-1H-indene: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.
4-Isopropyl-1H-inden-6-one: Contains a ketone group instead of a hydroxyl group, leading to different oxidation states and reactivity.
Uniqueness
4-Isopropyl-1H-inden-6-ol is unique due to the presence of both an isopropyl group and a hydroxyl group on the indene core. This combination allows for diverse chemical reactions and potential biological activities, making it a valuable compound for research and industrial applications.
特性
分子式 |
C12H14O |
|---|---|
分子量 |
174.24 g/mol |
IUPAC名 |
7-propan-2-yl-3H-inden-5-ol |
InChI |
InChI=1S/C12H14O/c1-8(2)12-7-10(13)6-9-4-3-5-11(9)12/h3,5-8,13H,4H2,1-2H3 |
InChIキー |
JZHTXFMPMDDELT-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC(=CC2=C1C=CC2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7'-Methoxyspiro[cyclopropane-1,3'-indoline]](/img/structure/B11915098.png)
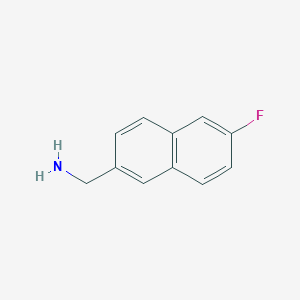

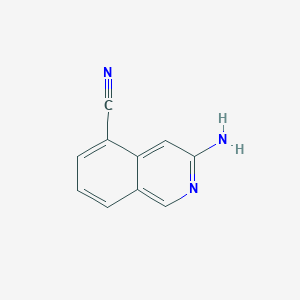

![6-Chloro-2-methyl-2H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11915114.png)
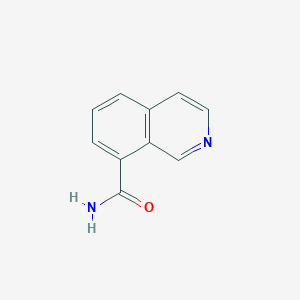
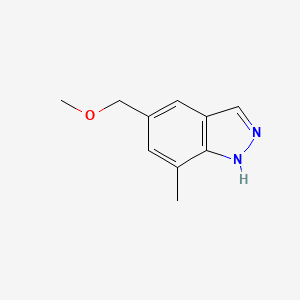
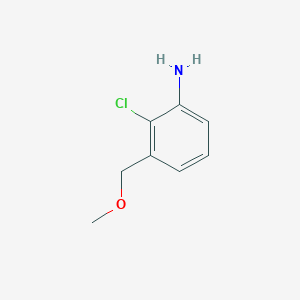

![2-Thioxo-2,3,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11915134.png)
![2-Phenyl-7-azabicyclo[2.2.1]heptane](/img/structure/B11915139.png)
![4,5-Dihydroimidazo[1,5-a]quinoxaline](/img/structure/B11915146.png)
